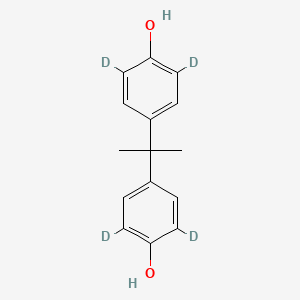

Bisphenol-alpha-2,2',6,6'-d4

Vue d'ensemble

Description

Bisphenol-alpha-2,2’,6,6’-d4, also known as 4,4’-Isopropylidenediphenol or 2,2-Bis (4-hydroxyphenyl)propane, is an organic synthetic compound . It is used in scientific research due to its unique properties and finds applications in various fields such as material science and biotechnology.

Molecular Structure Analysis

The molecular formula of Bisphenol-alpha-2,2’,6,6’-d4 is (CH 3) 2 C (C 6 H 2 D 2 OH) 2 . It has a molecular weight of 232.14014 .Physical And Chemical Properties Analysis

Bisphenol-alpha-2,2’,6,6’-d4 is a white-faint pink solid .Applications De Recherche Scientifique

Production of Polycarbonate Plastics

Bisphenol A (BPA), which includes Bisphenol-alpha-2,2’,6,6’-d4, is an organic synthetic compound used as a monomer to produce polycarbonate plastics . These plastics are widely used in various industries, including food and beverage packaging, medical devices, thermal paper, and dental materials .

Endocrine Disruption

Due to its structural similarity to synthetic estrogen, BPA can mimic and compete with estrogen to bind to the estrogen receptors α and β (ERα and ERβ), thereby modulating estrogen-responsive gene expression . This endocrine-disrupting property has significant implications for human health.

Metabolic Disorders

BPA can affect metabolism and contribute to metabolic disorders. It can bind to several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, which are involved in fat and liver homeostasis . This can lead to disruptions in the body’s metabolic processes.

Cardiovascular Health

The same transcription factors that BPA affects also play a role in cardiovascular health . Therefore, exposure to BPA could potentially have implications for the cardiovascular system.

Cancer Progression

BPA may also affect cancer progression by interacting with GPR30 . Furthermore, it has been shown to increase susceptibility to cancer at doses below the oral reference dose set by the Environmental Protection Agency .

Male Reproductive Health

BPA may impair male reproductive function by binding to androgen receptors . This could potentially lead to reproductive health issues in males.

Epigenetic Changes

BPA can cause epigenetic changes, such as DNA methylation, histone modification, and changes in microRNAs expression . These changes can contribute to BPA’s pathological effects.

Environmental Contamination

BPA can contaminate food, beverage, air, and soil . It accumulates in several human tissues and organs and is potentially harmful to human health through different molecular mechanisms .

Mécanisme D'action

Target of Action

Bisphenol-alpha-2,2’,6,6’-d4 is a deuterated compound of Bisphenol A . Bisphenol A is a phenolic organic synthetic compound widely used in the production of epoxy resins and polycarbonate plastics . It is often classified as an endocrine disruptor .

Mode of Action

Bisphenol A exhibits estrogen-mimicking, hormone-like properties . It interacts with estrogen receptors, mimicking the body’s own hormones, which can lead to various health effects.

Result of Action

Bisphenol A, and by extension Bisphenol-alpha-2,2’,6,6’-d4, has been associated with a number of diseases, including respiratory diseases, cardiovascular diseases, diabetes, kidney diseases, obesity, and reproductive disorders .

Propriétés

IUPAC Name |

2,6-dideuterio-4-[2-(3,5-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC(=C(C(=C2)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol-alpha-2,2',6,6'-d4 | |

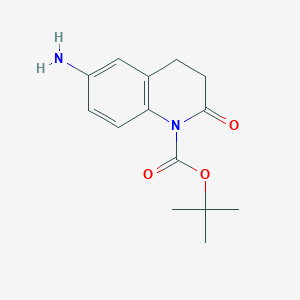

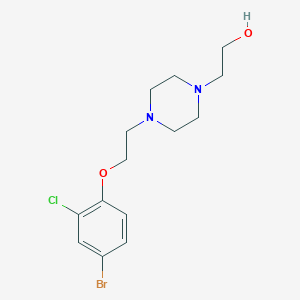

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)

![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)

![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)